molecular formula C22H28O4 B12613635 Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate CAS No. 915385-13-6

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate

Cat. No.: B12613635
CAS No.: 915385-13-6
M. Wt: 356.5 g/mol
InChI Key: FOWOENOZRFMQMY-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group attached to a benzoate moiety, which is further linked to a hexyl chain substituted with a 4-methylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate can be synthesized through a multi-step process involving the esterification of 4-hydroxybenzoic acid with ethanol to form ethyl 4-hydroxybenzoate. This intermediate is then subjected to a Williamson ether synthesis with 2-(4-methylphenoxy)hexyl bromide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates or phenoxy derivatives.

Scientific Research Applications

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenoxy and benzoate groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Ethyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate can be compared with other similar compounds, such as:

    Ethyl 4-{[2-(3-methylphenoxy)hexyl]oxy}benzoate: Differing in the position of the methyl group on the phenoxy ring.

    Hexyl 4-{[2-(4-methylphenoxy)hexyl]oxy}benzoate: Differing in the length of the alkyl chain.

    Mthis compound: Differing in the ester group.

Properties

CAS No.

915385-13-6

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

ethyl 4-[2-(4-methylphenoxy)hexoxy]benzoate

InChI

InChI=1S/C22H28O4/c1-4-6-7-21(26-20-12-8-17(3)9-13-20)16-25-19-14-10-18(11-15-19)22(23)24-5-2/h8-15,21H,4-7,16H2,1-3H3

InChI Key

FOWOENOZRFMQMY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CC=C(C=C2)C

Origin of Product

United States

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